molecular formula C15H21NO6 B043455 Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 13343-62-9

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No. B043455
CAS RN: 13343-62-9
M. Wt: 311.33 g/mol
InChI Key: SKOZFDIGKDPQBO-RYPNDVFKSA-N
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Description

Synthesis Analysis

The synthesis of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside derivatives involves multiple steps, including protection and deprotection strategies, glycosylation reactions, and selective functional group transformations. For instance, Matta et al. (1984) describe a synthesis route starting from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, which undergoes methylation and subsequent transformations to yield complex glycosides (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is characterized by nuclear magnetic resonance (NMR) spectroscopy, which provides insights into its three-dimensional conformation and the configuration of its glycosidic linkage. The structure elucidation is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including glycosylation to form disaccharides or higher oligosaccharides, selective cleavage of glycosidic linkages, and functional group transformations. These reactions are foundational for the synthesis of more complex carbohydrate structures and for modifications that enhance the compound's properties for specific applications.

Physical Properties Analysis

The physical properties of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. These properties are essential for its handling, purification, and application in different research contexts.

Chemical Properties Analysis

The chemical properties of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, including its reactivity towards various reagents, stability under different conditions, and its behavior in chemical transformations, are critical for its utility in synthetic carbohydrate chemistry and its potential biological applications.

  • (Matta, Vig, & Abbas, 1984)
  • Further studies and references listed in the search results can be explored for more in-depth information on this compound and its various aspects.

Scientific Research Applications

  • Biomedical Research

    • Summary of Application : Benzyl 2-acetamido-2-deoxy-b-D-glucopyranoside is used in biomedical research for studying bacterial infections .
    • Methods of Application : The specific methods of application are not mentioned in the source, but it typically involves inhibiting biofilm formation .
    • Results or Outcomes : The compound shows potential in cancer research as a novel glycosylation inhibitor, offering promising avenues for drug discovery and development .
  • Cell Biology

    • Summary of Application : This compound is used as an inhibitor of O-linked glycosylation in a variety of cell lines .
    • Methods of Application : It is used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the sources, but the disruption of glycoprotein targeting could potentially affect cell signaling and other cellular processes .

Safety And Hazards

Specific safety and hazard information for Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside was not found in the search results. However, it’s always important to handle chemical compounds with appropriate safety measures.


properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZFDIGKDPQBO-RYPNDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928117
Record name Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

CAS RN

13343-62-9
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13343-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Citations

For This Compound
1
Citations
DER VAN, V JFG - 1982 - pascal-francis.inist.fr
Keyword (fr) BENZYLATION BARYUM OXYDE BARYUM HYDROXYDE HYDRATE AMINOGLYCOSIDE SPECTRE IR SPECTRE RMN PROTECTION DEPROTECTION …
Number of citations: 0 pascal-francis.inist.fr

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